

Physicochemical Properties of 2'-Methoxy-5'-methylacetophenone: A Technical Review

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Compound of Interest

Compound Name: 1-(2-Methoxy-5-methylphenyl)ethanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-5'-methylacetophenone, an aromatic ketone, is a subject of interest within chemical synthesis and drug discovery. Its structural features, including a methoxy and a methyl group on the acetophenone core, suggest potential applications as an intermediate in the synthesis of more complex molecules. This technical guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for 2'-methoxy-5'-methylacetophenone.

Therefore, this guide will present the available data for closely related structural analogs: 2'-Methoxyacetophenone and 2'-Hydroxy-5'-methylacetophenone. By examining the properties of these compounds, researchers can infer potential characteristics and develop experimental strategies for the synthesis and characterization of 2'-methoxy-5'-methylacetophenone.

Physicochemical Data of Structurally Related Compounds

Due to the limited availability of direct experimental data for 2'-methoxy-5'-methylacetophenone, the following tables summarize the physicochemical properties of two

closely related and well-characterized analogs. This comparative data can serve as a valuable reference for researchers.

Table 1: Physicochemical Properties of 2'-Methoxyacetophenone

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
CAS Number	579-74-8	[1]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Density	Not specified	
Solubility	Not specified	

Table 2: Physicochemical Properties of 2'-Hydroxy-5'-methylacetophenone

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[2][3]
Molecular Weight	150.17 g/mol	[2]
CAS Number	1450-72-2	[2][3][4]
Appearance	Yellow crystalline powder	[5]
Melting Point	45-48 °C	[2][5]
Boiling Point	Not specified	
Density	Not specified	
Solubility	Insoluble in water	[5]

Experimental Protocols

While specific experimental protocols for the characterization of 2'-methoxy-5'-methylacetophenone are not available, standard analytical techniques would be employed. The following sections describe generalized protocols for obtaining the key physicochemical and spectral data, based on methods used for similar compounds.^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

- **Sample Preparation:** A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small quantity of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **Data Analysis:** The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of the molecule. For instance, in a related compound, 2'-methylacetophenone, the ^1H NMR spectrum in CDCl_3 shows distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons.^[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation:** For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

- **Data Analysis:** The positions and intensities of the absorption bands are correlated to specific functional groups. For example, the IR spectrum of 2'-methoxyacetophenone shows characteristic absorption bands for the C=O stretch of the ketone and the C-O stretch of the methoxy group.[8]

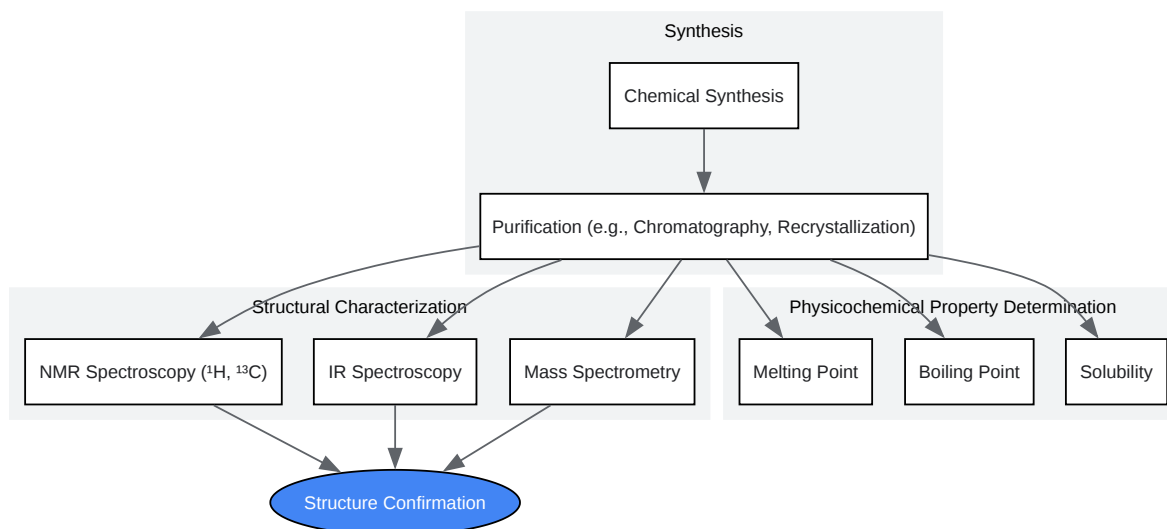
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds, and ionized using a technique such as electron ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Data Analysis:** The mass spectrum shows the molecular ion peak (M^+), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern of 2-methoxyacetophenone under EI conditions has been studied, showing demethylation and decarbonylation as key fragmentation pathways.[9]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 2'-methoxy-5'-methylacetophenone.



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Workflow for Synthesis and Characterization.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for 2'-methoxy-5'-methylacetophenone or its close analogs discussed in this guide. Further research would be necessary to explore any potential pharmacological effects.

Conclusion

This technical guide has compiled the available physicochemical information for compounds structurally related to 2'-methoxy-5'-methylacetophenone, namely 2'-methoxyacetophenone and 2'-hydroxy-5'-methylacetophenone. While direct experimental data for the target compound is scarce, the provided information on its analogs offers a valuable starting point for researchers. The outlined experimental protocols and logical workflow provide a clear framework for the synthesis and comprehensive characterization of 2'-methoxy-5'-

methylacetophenone. Future studies are warranted to determine its specific properties and to investigate its potential biological activities.

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